![molecular formula C20H18N4OS B4582765 2-[(4-phenyl-2,3-dihydro-1H-cyclopenta[4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-7-yl)amino]ethanol](/img/structure/B4582765.png)
2-[(4-phenyl-2,3-dihydro-1H-cyclopenta[4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-7-yl)amino]ethanol
Overview
Description
Synthesis Analysis
The synthesis of related thieno[2,3-d]pyrimidin-4-yl compounds involves strategic reactions focusing on heteroaryl moieties optimization and exploring diverse substituents for enhanced activity. A notable approach involves the base-catalyzed reactions of nucleophilic reagents with carbodiimides, leading to tetrahydropyrido[4′,3′:4,5]thieno[2,3-d]pyrimidinones with specific molecular architecture and potentially analogous pathways could be applied for the synthesis of the subject compound (Chen & Liu, 2019).
Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidines and related compounds is characterized by a complex arrangement of rings and substituents. Crystal structure determination helps understand the influence of structural modifications on molecular geometry and conformation, with 3D supramolecular architectures formed via stacking interactions and various hydrogen bonds, which could similarly characterize the subject compound's structure (Chen & Liu, 2019).
Scientific Research Applications
Synthesis and Pharmacological Properties
- Analgesic and Anti-inflammatory Activities : Research on thieno[2,3-d]pyrimidin-4-one 2-thiones has shown some compounds possess analgesic and anti-inflammatory activities, comparable to acetylsalicylic acid, indicating potential for pain relief and inflammation management without toxicity at certain dosages (Cannito et al., 1990).
Heterocyclic Chemistry and Derivatives Synthesis
- New Pyrido Thieno[2,3-d]pyrimidines : A study on the synthesis of pyrido thieno[2,3-d]pyrimidines highlights the preparation of novel compounds that could serve as precursors for further chemical modifications, potentially leading to new drug candidates or research tools (El-kashef et al., 2010).
Antimicrobial Activities
- New Synthesized Imide and Schiff's Base Derivatives : The synthesis and evaluation of antimicrobial activities of certain derivatives have demonstrated good efficacy against various microbes, comparable to known antibiotics. This suggests these compounds' potential in developing new antimicrobial agents (Sabry et al., 2013).
Anticancer Potential
- Combinatorial Synthesis and Screening Against Cancer Cell Lines : A study on the combinatorial synthesis of indeno[1,2-d]pyrimidine-5-one derivatives and their anticancer evaluation revealed significant potency against human breast cancer cell lines. This underscores the potential therapeutic applications of these compounds in oncology (Patravale et al., 2014).
Gastroprotective Effects
- Gastroprotective Activity of 4H-pyrido[1,2-a]pyrimidin-4-ones : Research on 4H-pyrido[1,2-a]pyrimidin-4-one derivatives has shown significant gastroprotective effects against mucosal lesions induced by acidified ethanol in rats, suggesting their potential as prophylactic agents against gastric damage caused by NSAIDs (Hermecz et al., 1992).
properties
IUPAC Name |
2-[(7-phenyl-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaen-12-yl)amino]ethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4OS/c25-10-9-21-19-18-17(22-11-23-19)15-13-7-4-8-14(13)16(24-20(15)26-18)12-5-2-1-3-6-12/h1-3,5-6,11,25H,4,7-10H2,(H,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZZXUIITZXYQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=NC3=C2C4=C(S3)C(=NC=N4)NCCO)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-phenyl-2,3-dihydro-1H-cyclopenta[4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-7-yl)amino]ethanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.